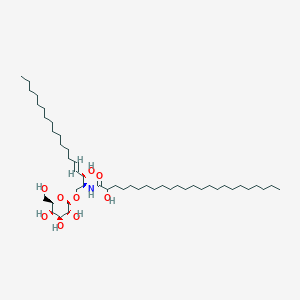
1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-aMine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-amine is a complex organic compound that features a piperidine ring, an azetidine ring, and a methoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-amine typically involves multiple steps:
-
Formation of the Piperidine Intermediate
Starting Materials: 4-piperidinemethanol and 4-methoxybenzaldehyde.
Reaction Conditions: The reaction is carried out in a mixture of tetrahydrofuran (THF) and dichloroethane (DCE) with acetic acid as a catalyst.
-
Formation of the Azetidine Ring
Starting Materials: The piperidine intermediate and an appropriate azetidine precursor.
Reaction Conditions: The reaction is typically carried out under basic conditions, using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The azetidine ring can be reduced to form a more saturated ring system.
Substitution: The piperidine and azetidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 4-hydroxybenzyl or 4-formylbenzyl derivatives.
Reduction: Formation of more saturated piperidine or azetidine derivatives.
Substitution: Formation of various substituted piperidine or azetidine derivatives depending on the substituent used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-amine is not fully understood, but it is believed to interact with specific molecular targets in the body:
Molecular Targets: Potential targets include neurotransmitter receptors, ion channels, and enzymes involved in neurotransmitter synthesis or degradation.
Pathways Involved: The compound may modulate signaling pathways related to neurotransmission, leading to changes in neuronal activity and behavior.
類似化合物との比較
Similar Compounds
Uniqueness
1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-amine is unique due to the presence of both a piperidine and an azetidine ring in its structure. This combination of rings can confer unique chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
1338247-32-7 |
|---|---|
分子式 |
C16H25N3O |
分子量 |
275.3892 |
同義語 |
1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-aMine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)


![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B1148512.png)


![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B1148517.png)
![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B1148520.png)
